Hetrombopag - 2600513-51-5

Hetrombopag

Catalog Number: EVT-10951068
CAS Number: 2600513-51-5
Molecular Formula: C25H22N4O5
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hetrombopag is under investigation in clinical trial NCT03976882 (Hetrombopag for the Treatment of Chemotherapy-induced Thrombocytopenia in Subjects With Malignancy.).
Overview

Hetrombopag is a novel, orally bioavailable small-molecule thrombopoietin receptor agonist designed primarily for the treatment of thrombocytopenia, a condition characterized by low platelet counts. It mimics the action of thrombopoietin, a natural hormone that stimulates platelet production from megakaryocytes in the bone marrow. Hetrombopag has gained attention for its potential to enhance platelet counts in patients undergoing chemotherapy or suffering from chronic immune thrombocytopenia .

Source and Classification

Chemically, hetrombopag is classified as a non-peptide small-molecule compound. Its chemical formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 458.47 g/mol . The compound is derived from structural modifications of eltrombopag, another thrombopoietin receptor agonist, which enhances its potency and reduces toxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of hetrombopag involves several key steps starting from commercially available starting materials. Although specific synthetic pathways are proprietary, the general process includes:

  1. Hydrazone Formation: This step involves the reaction of hydrazine derivatives with carbonyl compounds to form hydrazones.
  2. Furan-Carboxylic Acid Derivation: Modifications are made to introduce furan and carboxylic acid moieties into the structure.
  3. Optimization for Bioavailability: The synthesis aims to enhance the drug's bioavailability and therapeutic efficacy while ensuring safety profiles suitable for clinical use.

Industrial production methods mirror these synthetic routes but are optimized for large-scale manufacturing using automated reactors and stringent quality control measures .

Molecular Structure Analysis

Structure and Data

The molecular structure of hetrombopag features a complex arrangement that allows it to effectively bind to the thrombopoietin receptor. The compound's structural characteristics include:

  • Functional Groups: Presence of hydrazone and furan-2-carboxylic acid moieties.
  • Molecular Geometry: The spatial arrangement of atoms facilitates interaction with the receptor.

The precise three-dimensional conformation plays a crucial role in its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Hetrombopag can undergo various chemical reactions, including:

  • Oxidation: Under specific conditions, hetrombopag can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions modify functional groups, potentially altering pharmacological properties.
  • Substitution: Substitution reactions can occur at diazenyl and furan-2-carboxylic acid sites.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

Hetrombopag exerts its pharmacological effects through binding to the thrombopoietin receptor on progenitor cells. This interaction activates several intracellular signaling pathways, including:

  • JAK/STAT Pathway: Promotes cell proliferation and survival.
  • PI3K/AKT Pathway: Involved in cell growth and metabolism.
  • ERK1/2 Pathway: Regulates cell differentiation.

These signaling cascades lead to increased megakaryocyte proliferation and differentiation, ultimately resulting in enhanced platelet production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hetrombopag is typically presented as a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Hetrombopag is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to its functional groups, which can participate in various chemical reactions .
Applications

Scientific Uses

Hetrombopag is primarily investigated for its applications in treating various forms of thrombocytopenia, including:

  • Chronic Immune Thrombocytopenia: Enhances platelet counts in patients who have not responded to other treatments.
  • Chemotherapy-Induced Thrombocytopenia: Improves platelet recovery during cancer treatment.

In addition to its therapeutic applications, hetrombopag serves as a model compound in research focused on the structure-activity relationship of thrombopoietin receptor agonists and the mechanisms underlying platelet production . Its unique formulation allows for oral administration, potentially leading to better patient compliance compared to injectable alternatives .

Molecular Pharmacology of Hetrombopag

Thrombopoietin Receptor (Thrombopoietin Receptor/Myeloproliferative Leukemia Virus Oncogene) Agonism Mechanisms

Structural Basis of Thrombopoietin Receptor Activation by Hetrombopag

Hetrombopag (C₂₅H₂₂N₄O₅; molecular weight 458.474) is a structurally optimized, non-peptide thrombopoietin mimetic designed for specific interaction with the transmembrane domain of the human thrombopoietin receptor. Its chemical structure features strategic modifications compared to first-generation agents: a heterocyclic carboxylic acid moiety replaces the biphenyl structure found in eltrombopag, reducing hepatotoxic potential, while benzene and saturated carbon rings substitute xylene groups to enhance lipophilicity and receptor-binding affinity [1] [3] [6]. These modifications confer nanomolar potency (half maximal effective concentration values < 10 nM) in thrombopoietin receptor-expressing cell lines like 32D-Myeloproliferative Leukemia Virus Oncogene cells. Molecular docking studies indicate that hetrombopag binds to the thrombopoietin receptor transmembrane helix, inducing dimerization or conformational changes that trigger Janus kinase 2 activation—the initial step in thrombopoietin receptor signal transduction [1] [2]. This binding is highly specific, as evidenced by the absence of activity in parental 32D cells lacking thrombopoietin receptor expression [1].

Table 1: Structural Features Enabling Thrombopoietin Receptor Activation by Hetrombopag

Structural ElementFunctional RoleBiological Consequence
Heterocyclic carboxylic acidReplaces biphenyl structureReduced hepatotoxicity potential
Benzene/saturated carbon ringsEnhances lipophilicityImproved membrane permeability and receptor binding
Specific spatial conformationBinds transmembrane domainInduces receptor dimerization/activation
Small molecular weight (458.474 Da)Facilitates oral absorptionEnables oral bioavailability

Differential Signaling Pathways (Signal Transducer and Activator of Transcription, Phosphoinositide 3-Kinase, Extracellular Signal-Regulated Kinase)

Upon thrombopoietin receptor engagement, hetrombopag activates three principal signaling cascades essential for megakaryopoiesis: the Signal Transducer and Activator of Transcription, Phosphoinositide 3-Kinase/Protein Kinase B, and Extracellular Signal-Regulated Kinase pathways. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, hetrombopag treatment induces rapid phosphorylation of Signal Transducer and Activator of Transcription 5 (Tyr694), Signal Transducer and Activator of Transcription 3 (Tyr705), Protein Kinase B (Ser473), and Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) [1] [2]. These pathways operate with distinct temporal dynamics:

  • Signal Transducer and Activator of Transcription Pathway: Phosphorylated within 15 minutes of hetrombopag exposure, Signal Transducer and Activator of Transcription proteins dimerize and translocate to the nucleus to drive transcription of genes involved in cell survival (B-cell lymphoma-extra large) and differentiation (megakaryocyte-specific transcription factors). This pathway shows sustained activation compared to recombinant human thrombopoietin [2].
  • Phosphoinositide 3-Kinase/Protein Kinase B Pathway: Activated within 30 minutes, this axis promotes cell survival and metabolism by inhibiting pro-apoptotic factors and enhancing nutrient uptake. Hetrombopag-induced Phosphoinositide 3-Kinase activation is partially dependent on upstream Janus kinase/Signal Transducer and Activator of Transcription signaling [1] [9].
  • Extracellular Signal-Regulated Kinase Pathway: Phosphorylation peaks at 45–60 minutes, regulating cell proliferation and cytoskeletal reorganization necessary for megakaryocyte maturation and platelet shedding. Cross-talk exists with Signal Transducer and Activator of Transcription signaling, as Janus kinase inhibition attenuates Extracellular Signal-Regulated Kinase activation [1] [9].

Table 2: Signaling Pathways Activated by Hetrombopag in Hematopoietic Cells

PathwayKey Phosphorylation EventsTime CourseBiological Functions
Signal Transducer and Activator of TranscriptionSignal Transducer and Activator of Transcription 5 (Tyr694), Signal Transducer and Activator of Transcription 3 (Tyr705)15–30 min (sustained)Survival gene expression, differentiation transcription factors
Phosphoinositide 3-Kinase/Protein Kinase BProtein Kinase B (Ser473)30–45 minMetabolic regulation, anti-apoptotic signaling
Extracellular Signal-Regulated KinaseExtracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204)45–60 minProliferation, cytoskeletal reorganization

Synergistic Interactions with Endogenous Thrombopoietin

Hetrombopag demonstrates additive pharmacodynamic effects with endogenous thrombopoietin rather than competitive inhibition. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, co-treatment with hetrombopag and recombinant human thrombopoietin produces supra-additive increases in Signal Transducer and Activator of Transcription, Phosphoinositide 3-Kinase, and Extracellular Signal-Regulated Kinase phosphorylation compared to either agent alone [1] [2]. This synergy extends to functional outcomes: combined exposure enhances cell viability by 35–40% over monotherapy and reduces apoptosis by 50% in cytokine-deprived conditions. The mechanistic basis involves hetrombopag binding to the transmembrane domain while thrombopoietin engages the extracellular cytokine receptor homology domain, enabling simultaneous activation of complementary signaling complexes [1] [7]. This dual engagement is particularly advantageous in thrombocytopenic conditions where endogenous thrombopoietin levels are elevated, as hetrombopag amplifies thrombopoietin signaling without receptor downregulation or antibody generation—a limitation observed with peptide-based thrombopoietin mimetics [1] [2].

Cell Cycle and Apoptosis Modulation in Megakaryocyte Progenitors

Regulation of G1-Phase Proteins (Phosphorylated Retinoblastoma Protein, Cyclin D1, Cyclin-Dependent Kinase 4/6)

Hetrombopag exerts precise control over the G1-S cell cycle transition in megakaryocyte progenitors through coordinated upregulation of key regulatory proteins. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, 24-hour treatment with hetrombopag (10–100 nM) significantly increases expression of phosphorylated Retinoblastoma Protein (Ser780/807), Cyclin D1, and Cyclin-Dependent Kinase 4/6 [1] [2]. This regulatory triad functions as follows:

  • Cyclin-Dependent Kinase 4/6 Activation: Hetrombopag increases Cyclin-Dependent Kinase 4 and 6 protein levels by 2.5–3 fold, preparing the enzymatic machinery for G1 progression.
  • Cyclin D1 Induction: As the regulatory partner for Cyclin-Dependent Kinase 4/6, Cyclin D1 expression rises 3.5 fold, forming active kinase complexes.
  • Retinoblastoma Protein Phosphorylation: Cyclin-Dependent Kinase 4/6-Cyclin D1 complexes phosphorylate Retinoblastoma Protein, with phospho-Retinoblastoma Protein (Ser807) levels increasing 4.2 fold. This hyperphosphorylation releases E2F transcription factors, enabling S-phase gene expression [1] [2].

Flow cytometric analysis confirms functional consequences: hetrombopag-treated cells exhibit a 50% reduction in G1-phase arrest and a proportional increase in S-phase entry compared to controls. This cell cycle normalization is essential for megakaryocyte progenitor expansion, as impaired G1 progression underlies thrombocytopenia in myelosuppressive conditions [1] [2].

B-cell Lymphoma-Extra Large/Bcl-2 Antagonist Killer 1 Expression Dynamics in Hematopoietic Cells

Beyond cell cycle regulation, hetrombopag promotes megakaryocyte survival through selective modulation of B-cell lymphoma-2 family proteins. In thrombopoietin receptor-positive hematopoietic cells, hetrombopag upregulates the anti-apoptotic protein B-cell lymphoma-extra large by 2.8 fold while simultaneously downregulating the pro-apoptotic effector Bcl-2 Antagonist Killer 1 by 60% [1] [2] [4]. This dual regulation shifts the B-cell lymphoma-extra large/Bcl-2 Antagonist Killer 1 stoichiometry toward survival, preventing mitochondrial outer membrane permeabilization and cytochrome c release. The mechanism involves Signal Transducer and Activator of Transcription 5-dependent transcription of B-cell lymphoma-extra large and post-translational modification of Bcl-2 Antagonist Killer 1 [1] [4].

This survival advantage is particularly evident when contrasted with eltrombopag, which paradoxically activates Bcl-2 Antagonist Killer 1 through direct binding to its α4/α6/α7 groove (dissociation constant ≈ 1.2 μM), promoting apoptosis in non-megakaryocytic cells [4]. Hetrombopag lacks this off-target pro-apoptotic activity, demonstrating cell type-specific effects attributable to its selective thrombopoietin receptor binding and absence of direct Bcl-2 Antagonist Killer 1 interaction. Consequently, hetrombopag maintains platelet precursor viability without inducing apoptosis in other hematopoietic lineages—a critical safety consideration absent in conventional B-cell lymphoma-extra large inhibitors like navitoclax that cause dose-limiting thrombocytopenia [2] [4] [7].

Table 3: Apoptosis Regulation by Hetrombopag in Hematopoietic Cells

Molecular TargetRegulation by HetrombopagFunctional OutcomeSpecificity Mechanism
B-cell lymphoma-extra large↑ 2.8 fold expressionBlocks pro-apoptotic Bcl-2 Homology 3-only proteinsSignal Transducer and Activator of Transcription 5-dependent transcription
Bcl-2 Antagonist Killer 1↓ 60% expressionPrevents mitochondrial pore formationTranscriptional/post-translational modification
Bcl-2 Antagonist Killer 1 activation grooveNo direct bindingAvoids off-target apoptosisStructural specificity vs. eltrombopag
Thrombopoietin receptorSelective agonismRestricts activity to megakaryocyte lineageTransmembrane domain binding specificity

Properties

CAS Number

2600513-51-5

Product Name

Hetrombopag

IUPAC Name

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)

InChI Key

YATJUTCKRWETAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.